molecular formula C8H12N2O3S2 B5527629 4-(Propan-2-ylsulfamoyl)thiophene-2-carboxamide

4-(Propan-2-ylsulfamoyl)thiophene-2-carboxamide

Cat. No.: B5527629
M. Wt: 248.3 g/mol
InChI Key: JQFSGLKATYJPSL-UHFFFAOYSA-N
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Description

4-(Propan-2-ylsulfamoyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 4-(Propan-2-ylsulfamoyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with isopropylamine and sulfamoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

4-(Propan-2-ylsulfamoyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(Propan-2-ylsulfamoyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Propan-2-ylsulfamoyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-(Propan-2-ylsulfamoyl)thiophene-2-carboxamide can be compared with other similar thiophene derivatives, such as:

Properties

IUPAC Name

4-(propan-2-ylsulfamoyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S2/c1-5(2)10-15(12,13)6-3-7(8(9)11)14-4-6/h3-5,10H,1-2H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFSGLKATYJPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CSC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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